molecular formula C21H24N4O4S B11485976 N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485976
M. Wt: 428.5 g/mol
InChI Key: BQPKCYXCEHIWHZ-UHFFFAOYSA-N
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Description

N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a thiophene ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.

    Acylation and amidation: The final steps involve acylation of the phenoxy group followed by amidation to introduce the carboxamide functionality.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the phenoxy moiety.

Scientific Research Applications

N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenoxy moiety but lacks the oxadiazole and thiophene rings.

    Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness: N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H24N4O4S/c1-21(2,3)14-6-8-15(9-7-14)28-13-17(26)22-10-11-23-19(27)20-24-18(25-29-20)16-5-4-12-30-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

BQPKCYXCEHIWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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